molecular formula C15H14ClNO2 B11518257 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

Cat. No.: B11518257
M. Wt: 275.73 g/mol
InChI Key: LROQHCQUHMHYAO-UHFFFAOYSA-N
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Description

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group and a hydroxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxy-2,3-dimethylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3-dimethylphenyl)benzamide
  • 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

Uniqueness

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-9-10(2)14(18)8-7-13(9)17-15(19)11-3-5-12(16)6-4-11/h3-8,18H,1-2H3,(H,17,19)

InChI Key

LROQHCQUHMHYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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